3-bromo-6-(difluoromethyl)pyridazine
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Overview
Description
3-bromo-6-(difluoromethyl)pyridazine: is a heterocyclic organic compound with the molecular formula C5H3BrF2N2. It is characterized by a pyridazine ring substituted with a bromine atom at the third position and a difluoromethyl group at the sixth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-6-(difluoromethyl)pyridazine typically involves the bromination of 6-(difluoromethyl)pyridazine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-bromo-6-(difluoromethyl)pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The difluoromethyl group can be oxidized or reduced to form different functional groups.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazines, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives .
Scientific Research Applications
3-bromo-6-(difluoromethyl)pyridazine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical compounds, particularly those targeting neurological and cardiovascular diseases.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and liquid crystals.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in various chemical research and industrial applications
Mechanism of Action
The mechanism of action of 3-bromo-6-(difluoromethyl)pyridazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties .
Comparison with Similar Compounds
- 3-bromo-6-(trifluoromethyl)pyridazine
- 3-bromo-6-chloropyridazine
- 3-bromo-6-methylpyridazine
Comparison: Compared to similar compounds, 3-bromo-6-(difluoromethyl)pyridazine is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .
Properties
CAS No. |
2295643-46-6 |
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Molecular Formula |
C5H3BrF2N2 |
Molecular Weight |
209 |
Purity |
95 |
Origin of Product |
United States |
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